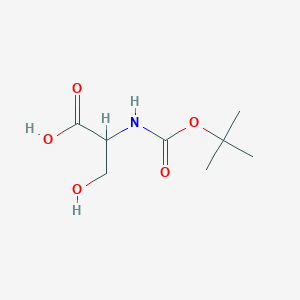![molecular formula C25H34O6 B3028966 Methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate CAS No. 431579-34-9](/img/structure/B3028966.png)
Methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate
Übersicht
Beschreibung
The compound of interest, "Methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate," is a complex organic molecule that appears to be related to the cyclopenta[a]phenanthrene family. This family of compounds is known for its potential carcinogenic properties and has been the subject of various synthetic studies to understand its behavior and interactions .
Synthesis Analysis
The synthesis of related cyclopenta[a]phenanthrene derivatives often involves multi-step reactions, starting from simpler aromatic compounds like naphthalenes or tetralones. For instance, the Stobbe condensation has been used to prepare various methyl- and methoxycyclopenta[a]phenanthren-17-ones . Similarly, derivatives of the compound of interest could potentially be synthesized through analogous multi-step reactions, possibly involving Diels–Alder reactions, epoxidation, and subsequent transformations .
Molecular Structure Analysis
The molecular structure of the compound suggests the presence of a spiro configuration, which is a type of bicyclic system where two rings are joined through a single atom. The compound also contains a dioxolane ring, a feature that can be found in other synthesized molecules such as the iminothiazolidin-4-one acetate derivatives, which have been evaluated for their inhibitory properties against aldose reductase .
Chemical Reactions Analysis
The compound's reactivity could be inferred from related studies. For example, the Friedel–Crafts acetylation of methoxy-4H-cyclopenta[def]phenanthrenes leads to various acetyl derivatives, indicating that the methoxy groups in such compounds are reactive sites for acetylation . Additionally, the thermal cycloreversion of related oxadiazolines has been studied, showing that carbonyl ylides can be intermediates in the reactions of these compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not directly provided, related compounds exhibit interesting properties. For instance, the synthesis of phenanthro[9, 10-d]oxazoles from 10-(methoxyimino)phenanthren-9-one suggests that methoxyimino groups can participate in reactions leading to heterocyclic systems . Moreover, the synthesis of 3,3-dimethoxy-2-aryl-2,3-dihydro-1-oxa-cyclopenta[l]phenanthren-2-ols indicates that these compounds can undergo transformations to yield furanones under acidic conditions .
Wissenschaftliche Forschungsanwendungen
Molecular Diversity and Synthesis
- The compound is involved in the molecular diversity of cyclization reactions, particularly in the synthesis of functionalized 3′-iminospiro[indoline-3,2′-phenanthrenes] and 3-oxospiro[indoline-3,2′-phenanthrenes], which are important in chemical synthesis (Lu et al., 2016).
Chemical Transformations
- This chemical is part of studies exploring uncommon transformations of related compounds, leading to various derivatives depending on the bases applied, which is crucial for developing new synthetic routes (Ivanova et al., 2006).
Synthesis of Heterocyclic Compounds
- It is used in the synthesis of methyl 8-methoxy-2-oxospiro[4.5]deca-6,8-diene-3-carboxylate, indicating its role in creating spirocyclic compounds, a vital aspect of organic chemistry (Pearson, 1979).
Application in Organic Synthesis
- The compound plays a role in the chemo- and stereoselective C-H insertion reaction catalyzed by dirhodium(II), demonstrating its importance in organic synthesis to create highly functionalized cyclopentane (Yakura et al., 1999).
Involvement in Diels-Alder Reactions
- It is crucial in Diels-Alder reactions, a common method used in organic synthesis to create complex molecules, including nitrogen-containing polycycles (Nicolaides et al., 1994).
Wirkmechanismus
Target of Action
YK11 primarily targets androgen receptors in muscle tissue. These receptors play a crucial role in muscle growth and development. Unlike traditional SARMs, YK11 has a steroidal backbone, but it still selectively activates the androgen receptor .
Mode of Action
Once YK11 binds to the androgen receptors, it exerts tissue-selective anabolic activity. It acts as a partial agonist, similar to dihydrotestosterone (DHT). This interaction initiates a cascade of biochemical events that ultimately lead to increased protein synthesis and muscle growth .
Biochemical Pathways
YK11’s effects are mediated through androgen receptor activation and its induction of Follistatin expression. Follistatin is a protein that inhibits myostatin, a natural barrier to muscle growth. By increasing Follistatin levels, YK11 removes this limitation and promotes muscle development .
Pharmacokinetics
Temporary natural testosterone suppression is a common side effect .
Result of Action
The molecular and cellular effects of YK11 include enhanced protein synthesis, increased muscle mass, and potentially improved bone formation. Users often report substantial gains in muscle size and strength .
Action Environment
Environmental factors can influence YK11’s efficacy and stability. Researchers and bodybuilders alike are still uncovering the full scope of YK11’s potential applications .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQHQCDHFVGNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B3028884.png)
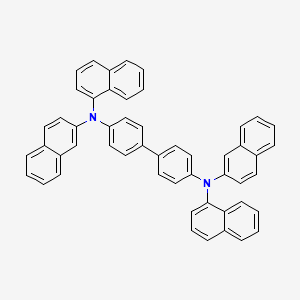


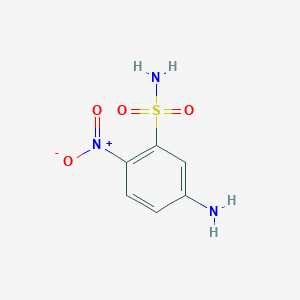
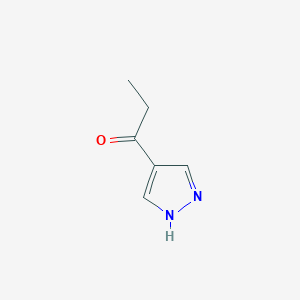
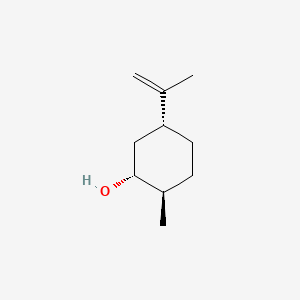
![N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine](/img/structure/B3028897.png)

![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B3028901.png)

